Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-

Vue d'ensemble

Description

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is a useful research compound. Its molecular formula is C8H9ClN2O4S and its molecular weight is 264.69 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

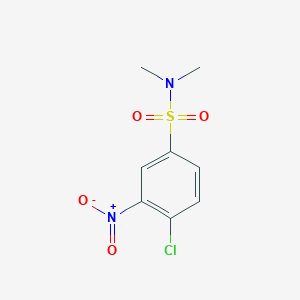

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- (commonly referred to as 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide), is an organic compound characterized by a sulfonamide functional group, which has been recognized for its significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is C₈H₉ClN₂O₄S, with a molecular weight of approximately 264.686 g/mol. Its structure includes:

- A sulfonamide group (-SO₂NH₂), known for its antibacterial properties.

- A chlorine atom at the para position.

- Nitro and dimethyl groups at the meta and amine positions, respectively.

This unique arrangement enhances its chemical reactivity and biological activity compared to other benzenesulfonamide derivatives.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide on cancer cells. In vitro assays demonstrated:

- Cytotoxicity in HeLa cancer cells : The compound exhibited an IC₅₀ value of approximately 6–7 μM, indicating significant potency against these cells.

- Selectivity : It showed about three times less cytotoxicity against non-tumor HaCaT cells (IC₅₀: 18–20 μM), suggesting a selective action that could minimize side effects during therapeutic applications.

Antibacterial Activity

The sulfonamide group in this compound closely resembles para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis. This structural similarity suggests potential antibacterial properties:

- Mechanism of Action : The compound may inhibit bacterial growth by competing with PABA, thereby disrupting folic acid synthesis essential for bacterial proliferation.

Study on Perfusion Pressure

A study investigated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner:

- 4-(2-aminoethyl)-benzenesulfonamide showed promising results in reducing coronary resistance compared to other derivatives, suggesting potential cardiovascular benefits .

Docking Studies

Computational docking studies have been employed to predict the interactions of benzenesulfonamide derivatives with calcium channels. These studies suggest that some sulfonamides can act as calcium channel inhibitors, potentially influencing cardiovascular function and presenting new therapeutic avenues for hypertension management .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonamide (parent compound) | C₆H₇N₁O₂S | Lacks chlorine and nitro groups |

| 4-Chloro-N,N-diethyl-3-nitro-benzenesulfonamide | C₁₀H₁₃ClN₂O₄S | Has diethyl instead of dimethyl groups |

| Sulfanilamide | C₆H₈N₂O₂S | A simpler sulfonamide without additional substituents |

The table illustrates how the unique combination of chlorine and nitro groups in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide enhances both its chemical reactivity and biological activity compared to other similar compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- exhibits significant antimicrobial activity due to its sulfonamide structure, which interferes with bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for the treatment of bacterial infections. Studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications. This method allows for the precise separation and quantification of the compound in complex mixtures, making it invaluable in pharmacokinetics and quality control processes in pharmaceutical manufacturing .

Material Science Applications

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds, including azo dyes. Its unique chemical properties facilitate reactions that lead to the formation of complex molecules used in dye manufacturing and other industrial processes.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential utility as an alternative antibiotic .

Case Study 2: HPLC Method Development

A comprehensive study focused on developing a robust HPLC method for analyzing benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-. The method was validated for specificity, linearity, accuracy, and precision across multiple laboratories, showcasing its reliability for routine analysis in pharmaceutical settings .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) in 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide is highly reactive and can be reduced to an amino group (-NH₂) under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, ethanol solvent | 4-chloro-N,N-dimethyl-3-aminobenzenesulfonamide | Complete conversion of nitro to amino group; reaction proceeds at 25–60°C. |

| Chemical Reduction | Fe/HCl, Sn/HCl, or Na₂S₂O₄ in aqueous medium | Same as above | Slower reaction kinetics compared to catalytic methods; requires acidic conditions. |

Mechanistic Insight :

The reduction involves electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the primary amine. The dimethylsulfonamide group remains unaffected due to its electron-withdrawing nature.

Substitution Reactions

The chloro (-Cl) group at the 4-position undergoes nucleophilic substitution (SNAr) due to activation by the electron-withdrawing nitro and sulfonamide groups.

Mechanistic Insight :

The nitro group meta to the chloro enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the 4-position .

Oxidation Reactions

Oxidation of the nitro group is less common but feasible under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Peracid Oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | 4-chloro-N,N-dimethyl-3-nitrosobenzenesulfonamide | Partial oxidation to nitroso intermediate; requires low temperatures (−10°C). |

Limitations :

Full oxidation to a carboxylic acid is hindered by steric and electronic effects from adjacent substituents.

Hydrolysis of Sulfonamide Group

The N,N-dimethylsulfonamide moiety is resistant to hydrolysis under mild conditions but reacts under extreme acidity or alkalinity.

Stability Note :

The dimethyl groups on nitrogen stabilize the sulfonamide against hydrolysis under physiological conditions, making the compound suitable for biological studies .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Nitro (-NO₂) | High | Reduction to -NH₂, selective oxidation |

| Chloro (-Cl) | Moderate | Nucleophilic substitution (SNAr) |

| Sulfonamide (-SO₂NMe₂) | Low | Hydrolysis under extreme conditions |

Propriétés

IUPAC Name |

4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTAOSGHCXUEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059671 | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-47-3 | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethyl-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEF4NTW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.